tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate
Description
tert-Butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate (CAS: 339018-52-9) is a carbamate derivative with the molecular formula C₁₄H₂₁NO₅S and a molecular weight of 315.39 g/mol . Key physicochemical properties include a predicted boiling point of 426.0 ± 47.0°C and a density of 1.210 ± 0.06 g/cm³ . The compound features a 3-methoxybenzyl group attached to a methylsulfonyl-carbamate backbone, which confers unique electronic and steric properties. Its structural attributes make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
tert-butyl N-[(3-methoxyphenyl)methyl]-N-methylsulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15(21(5,17)18)10-11-7-6-8-12(9-11)19-4/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSISFLQVLLHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxybenzyl chloride and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with receptors, or modifying biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes critical data for tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate and its structural analogs:
Key Observations:
- Substituent Effects: The 3-methoxybenzyl group in the parent compound provides electron-donating effects via the methoxy group, enhancing stability and influencing solubility . The 4-methylbenzyl derivative (CAS: 338415-72-8) lacks the methoxy group’s electron-donating capacity, resulting in reduced polarity and altered solubility .
Reactivity :
- Compounds with chlorosulfonyl groups (e.g., CAS: 877964-32-4) exhibit higher reactivity in nucleophilic substitutions compared to methylsulfonyl derivatives .
- The methylsulfonyl group in the parent compound acts as a moderate leaving group, balancing stability and reactivity in synthetic applications .
Biological Activity
tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C12H17N2O4S
- Molecular Weight : 273.34 g/mol
- CAS Number : 142570-56-7
The compound exhibits its biological effects primarily through modulation of cellular pathways involved in proliferation and oxidative stress response. Research indicates that it may interact with specific molecular targets that regulate cell cycle progression and apoptosis.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes its efficacy compared to standard chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|---|
| This compound | MCF-7 | 3.1 | Doxorubicin | 1.2 |
| HCT116 | 5.3 | Etoposide | 4.0 | |
| HEK293 | 4.5 |
The compound demonstrated selective activity against the MCF-7 breast cancer cell line, indicating its potential as a targeted therapeutic agent.
Antioxidant Activity
Antioxidant properties were evaluated using various assays, including DPPH and FRAP tests. The compound exhibited moderate antioxidant activity, significantly reducing reactive oxygen species (ROS) levels in treated cells compared to controls:
- DPPH Assay : Reduction percentage of 45% at 50 µM concentration.
- FRAP Assay : Ferric reducing ability measured at 150 µmol FeSO4 equivalents per gram.
These results suggest that this compound may help mitigate oxidative stress in cells, contributing to its antiproliferative effects.
Case Studies
-
In Vitro Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Observed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
-
Oxidative Stress Induction :
- In another study, HCT116 cells were treated with tert-butyl hydroperoxide alongside the compound.
- Results showed that the combination reduced oxidative damage markers compared to controls, supporting its role as an antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
